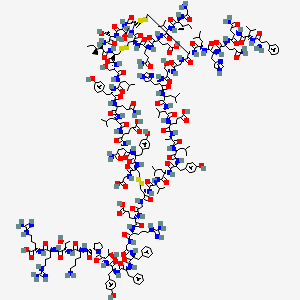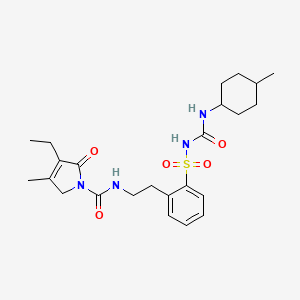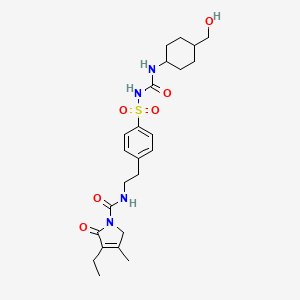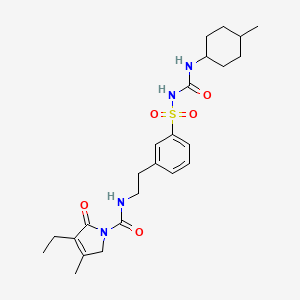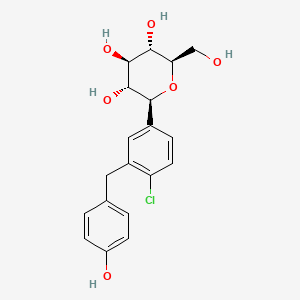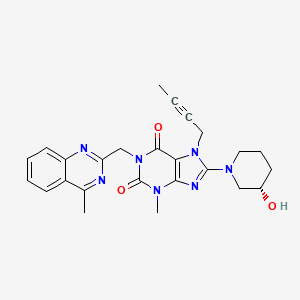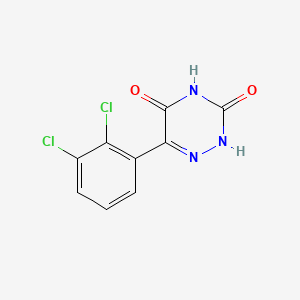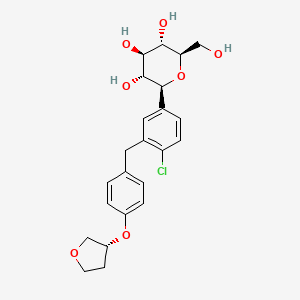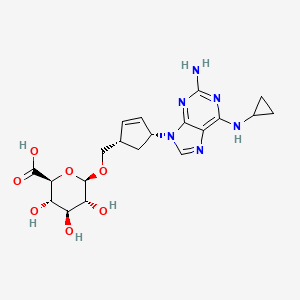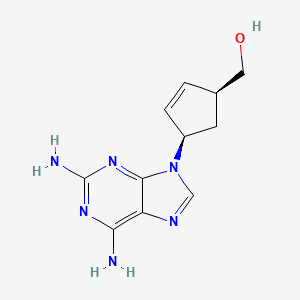
Carvedilol Impurity 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carvedilol Impurity 2, also known as Carvedilol EP Impurity C, has the chemical name (2RS)-1-[Benzyl [2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol . It is related to Carvedilol, a third-generation non-cardioselective β-blocker used in the treatment of hypertension .
Synthesis Analysis
The synthesis of Carvedilol and its impurities has been discussed in several studies . One approach involves the condensation of 4-(2,3-epoxypropoxy) carbazole with 2-(2-methoxyphenoxy) ethyl amine in monoglyme solvent .Molecular Structure Analysis
The molecular formula of Carvedilol Impurity 2 is C31H32N2O4, and its molecular weight is 496.60 . The structure involves various functional groups, including benzyl, methoxyphenoxy, and carbazol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Carvedilol and its impurities have been studied . The process involves treating 4-hydroxy carbazole with epichlorohydrin in the presence of sodium hydroxide, followed by treatment with 2-(2-methoxyphenoxy) ethyl amine .Physical And Chemical Properties Analysis
Carvedilol, including its impurities, belongs to BCS class II drugs, characterized by low solubility and poor bioavailability (around 25%) . Various techniques have been explored to increase the solubility of Carvedilol .Wissenschaftliche Forschungsanwendungen
Impurity Profiling and Degradation Kinetics
- Research has focused on understanding impurity profiling and degradation kinetics of Carvedilol, particularly in pharmaceutical dosage forms like tablets. Stress degradation studies are crucial in monitoring impurities and degradation under various conditions such as acid, alkali, oxidation, humidity, thermal, and photolytic stress. These studies help in understanding the stability of Carvedilol under different conditions, revealing its sensitivity to oxidation and alkali conditions. Such studies are essential for determining the degradation pathway of the drug product and proving the stability-indicating nature of analytical methods (Mahajan, Deshmukh, & Farooqui, 2022).
Analytical Method Development
- The development of robust and specific analytical methods for impurity profiling of Carvedilol in pharmaceutical forms is another significant area of research. These methods are vital for quantitative determination of known and unknown impurities, ensuring the quality and safety of Carvedilol pharmaceutical products. The development of such methods requires adherence to international guidelines, ensuring precision, accuracy, specificity, and robustness (Mahajan, Deshmukh, & Farooqui, 2021).
Synthesis Optimization
- Research on the synthesis of Carvedilol aims to minimize the formation of impurities like Impurity 2, which can be achieved by optimizing the synthesis process. This involves choosing specific chemical compounds and reaction conditions to produce Carvedilol with high purity and minimal impurities. These studies contribute significantly to improving the manufacturing process and quality of Carvedilol (B.An et al., 2010).
Stability Indicating Methods
- The development of stability-indicating methods is crucial for understanding the shelf life and degradation products of Carvedilol. These methods involve using advanced chromatographic techniques to separate and identify impurities and degradation products. They are vital for ensuring the stability and efficacy of Carvedilol over time (G. SajanP et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Efforts are being made to increase the solubility of Carvedilol, such as cocrystallization and coamorphous technology . These techniques have shown good solubility, dissolution, and bioavailability compared to other techniques and are being widely explored to overcome the drawbacks associated with their method of preparation .
Eigenschaften
CAS-Nummer |
1801551-41-6 |
|---|---|
Produktname |
Carvedilol Impurity 2 |
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.25 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-(9H-Carbazol-4-yloxy)-ethenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



